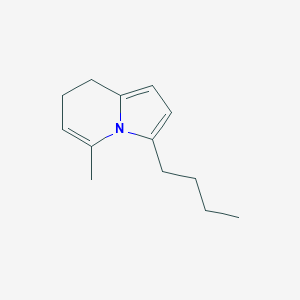

3-Butyl-5-methyl-7,8-dihydroindolizine

Description

Historical Development and Significance of the Indolizine (B1195054) and Dihydroindolizine Scaffolds

The indolizine scaffold, an aromatic heterocyclic compound consisting of a fused pyridine (B92270) and pyrrole (B145914) ring, was first synthesized in the early 20th century. Classic methodologies such as the Chichibabin and Scholtz reactions were pivotal in the initial exploration of this class of compounds. nih.govbeilstein-journals.org These early syntheses opened the door to a wide range of investigations into the properties and reactivity of indolizines. As a 10-π electron aromatic system, indolizine is an isomer of the more commonly known indole (B1671886), and this relationship has driven much of the comparative research into its electronic and chemical behavior. nih.gov

The development of synthetic methods for dihydroindolizines, the partially saturated analogues of indolizines, followed as chemists sought to explore the chemical space around this scaffold. The reduction of the pyridine ring in the indolizine system leads to the formation of 7,8-dihydroindolizines, which retain the pyrrole moiety's aromaticity while introducing a non-aromatic, partially saturated six-membered ring. This structural modification has significant implications for the molecule's shape and electronic properties, making dihydroindolizines attractive targets for synthetic chemists. The historical significance of these scaffolds lies in their role as precursors to a variety of more complex molecules and as interesting subjects for studying the interplay of aromaticity and saturation in heterocyclic systems.

| Feature | Description | Expected Influence of Substituents |

| Core Structure | Fused pyrrole and 7,8-dihydropyridine rings | The butyl and methyl groups add steric bulk, potentially influencing the conformation of the dihydropyridine (B1217469) ring. |

| Aromaticity | The pyrrole ring is aromatic (6 π-electrons) | Alkyl substituents are electron-donating, which can increase the electron density of the pyrrole ring, potentially affecting its reactivity in electrophilic substitution reactions. |

| Electronic Nature | Electron-rich pyrrole ring fused to a non-aromatic dihydropyridine ring | The electron-donating nature of the butyl and methyl groups would further enhance the nucleophilicity of the pyrrole ring. |

| Conformation | The dihydropyridine ring is non-planar and conformationally flexible | The steric hindrance from the substituents might favor certain conformations of the six-membered ring. |

Rationale for Academic Research on 3-Butyl-5-methyl-7,8-dihydroindolizine and its Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating such a compound can be inferred from the broader interest in functionalized dihydroindolizine derivatives. The academic pursuit of novel heterocyclic compounds is often driven by the desire to explore new chemical space and to understand the structure-property relationships that govern molecular behavior.

The introduction of alkyl groups like butyl and methyl at specific positions on the dihydroindolizine scaffold allows for a systematic study of how these substituents affect the core's physical and chemical properties. For example, researchers might be interested in how the size and electronic nature of the substituents influence the molecule's reactivity, stability, and spectroscopic characteristics. Furthermore, the functionalization of the dihydroindolizine core is a key strategy in the development of new materials and potential scaffolds for medicinal chemistry. The butyl and methyl groups in this compound could serve as handles for further chemical transformations or could be crucial for tuning the molecule's properties for a specific application.

Overview of Research Scope and Methodological Approaches in Dihydroindolizine Science

The scientific investigation of dihydroindolizine derivatives typically encompasses a range of methodologies, from synthesis to physical and computational characterization. The scope of research in this area is broad, reflecting the versatility of the dihydroindolizine scaffold.

A primary focus of research is the development of novel and efficient synthetic routes to substituted dihydroindolizines. This often involves multi-step organic synthesis, starting from readily available precursors. Methodologies such as cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and intramolecular cyclizations are commonly employed. nih.gov

Once synthesized, the structural elucidation of new dihydroindolizine derivatives is carried out using a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the connectivity of atoms, while mass spectrometry is used to confirm the molecular weight. In some cases, X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule in the solid state. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly important role in understanding the electronic structure, aromaticity, and reactivity of dihydroindolizine systems. beilstein-journals.orgnih.gov These computational studies can predict molecular properties and reaction mechanisms, providing valuable insights that complement experimental findings.

| Research Area | Common Methodologies |

| Synthesis | Multi-step organic synthesis, cycloaddition reactions, transition-metal catalysis, intramolecular cyclizations. |

| Structural Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Crystallography. |

| Physicochemical Analysis | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Cyclic Voltammetry. |

| Computational Studies | Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and reactivity prediction. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

211866-39-6 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-butyl-5-methyl-7,8-dihydroindolizine |

InChI |

InChI=1S/C13H19N/c1-3-4-7-12-9-10-13-8-5-6-11(2)14(12)13/h6,9-10H,3-5,7-8H2,1-2H3 |

InChI Key |

PNVPFEKMIPHZBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C2N1C(=CCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 5 Methyl 7,8 Dihydroindolizine and Analogues

Foundational Synthetic Routes to the Dihydroindolizine Core

The fundamental assembly of the dihydroindolizine skeleton is primarily achieved through cycloaddition reactions, multicomponent strategies, and intramolecular cyclizations. These methods provide versatile pathways to the basic heterocyclic structure.

Cycloaddition Reactions in Dihydroindolizine Formation

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds with high stereocontrol. libretexts.org For dihydroindolizines, [3+2] cycloadditions, where a three-atom component reacts with a two-atom component, are particularly prominent. nih.govchim.it

1,3-Dipolar Cycloadditions, including Pyridinium (B92312) Ylide-Alkyne Cycloadditions

One of the most effective methods for synthesizing the indolizine (B1195054) core is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction involves a 1,3-dipole, such as a pyridinium ylide, reacting with a dipolarophile, typically an alkene or alkyne. acs.orgresearchgate.net Pyridinium ylides are generated in situ from the corresponding pyridinium salts by treatment with a base. nih.govorganic-chemistry.org The resulting ylide, a neutral molecule with separated charges, acts as the three-atom component in the cycloaddition.

When the dipolarophile is an alkyne, the reaction with a pyridinium ylide leads directly to the aromatic indolizine ring system. If an alkene is used, a tetrahydroindolizine is initially formed, which can then be oxidized to the dihydroindolizine or fully aromatic indolizine. nih.gov The reaction is highly versatile, allowing for the synthesis of a wide array of substituted indolizines by varying the substituents on both the pyridinium salt and the dipolarophile. acs.org For instance, the use of electron-deficient ynamides as dipolarophiles provides an efficient route to 2-aminoindolizines. acs.org

To synthesize a target like 3-Butyl-5-methyl-7,8-dihydroindolizine, this method would involve a cycloaddition between a ylide derived from a 4-methylpyridinium salt and a butyl-substituted alkene, followed by controlled oxidation or adjustments to the reaction pathway to yield the dihydro-level of saturation.

[3+2] Annulation Strategies involving Pyridinium Salts

[3+2] annulation is a specific and highly effective type of 1,3-dipolar cycloaddition for building the indolizine framework. nih.govchim.it This strategy involves the reaction of pyridinium ylides, generated from pyridinium salts, with electron-deficient alkenes or other suitable two-carbon components. nih.govrsc.orginflibnet.ac.in The process is considered one of the most straightforward and versatile methods for assembling the indolizine bicyclic system. nih.gov

The reaction typically proceeds by treating a quaternary pyridinium salt with a base to form a stabilized pyridinium ylide. This ylide then reacts with an olefin that has electron-withdrawing groups, such as nitroalkenes. nih.govchim.it The initial step is often a Michael addition, followed by cyclization and subsequent elimination or oxidation to form the final aromatic indolizine product. chim.it The choice of reagents and conditions, such as the use of specific oxidants like silver carbonate or DDQ, can influence the reaction outcome and yield. chim.itrsc.org A self-[3+2] annulation reaction of pyridinium salts has also been developed, offering a novel pathway to N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.orgresearchgate.net

| Pyridinium Salt Precursor | Dipolarophile/Alkene | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Quaternary Pyridinium Salts | 1-Chloro-2-nitrostyrenes | Base (e.g., Et3N) | Functionalized Indolizines | nih.gov |

| Cyano-substituted Pyridinium Salt | α-Alkylsubstituted Nitroalkenes | Ag2CO3 (Base and Oxidant) | 3-Cyano-substituted Indolizines | chim.it |

| Pyridinium Salts | Self-annulation | Mild, catalyst-free | N-indolizine-substituted pyridine-2(1H)-ones | rsc.orginflibnet.ac.in |

| Isoquinolinium/Quinolinium Salts | 1-Bromoethene-1-sulfonyl fluoride (B91410) (BESF) | Et3N, DDQ | Indolizine-based Sulfonyl Fluorides | rsc.org |

Multicomponent Reaction Methodologies for Dihydroindolizine Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.comnih.gov Several MCRs have been developed for the synthesis of nitrogen-containing heterocycles, including the indolizine scaffold. nih.govbeilstein-journals.orgrsc.org

A notable example is a transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. nih.gov This cascade reaction efficiently produces poly-substituted indolizines in moderate to excellent yields. The strategy is valued for its broad substrate scope and avoidance of metal catalysts. nih.gov Such MCR approaches are highly modular, allowing for the synthesis of diverse libraries of compounds by simply changing the initial building blocks. nih.govrsc.org For the target compound, an MCR could conceivably be designed involving a 4-methyl-substituted pyridine (B92270) derivative, a butyl-containing component, and a third reactant to complete the dihydroindolizine ring in one pot.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization provides a powerful route to the dihydroindolizine core by forming one of the rings from a linear or macrocyclic precursor that already contains the necessary atoms. nih.govyoutube.comyoutube.com These reactions often proceed with high regioselectivity due to the proximity of the reacting functional groups.

One advanced method involves the gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes. rsc.org This approach constructs the pyridine ring of the indolizine system from a pyrrole (B145914) precursor bearing an alkyne side chain. It offers a direct route to functionalized indolizines under mild conditions. Another strategy is the intramolecular Heck cyclization, which can be used to form fused indolizinones from suitable precursors. nih.gov Palladium-catalyzed intramolecular dehydrogenative C(sp3)–H amidation has also been developed for the synthesis of isoindolinones, a related class of heterocycles, demonstrating the power of C-H activation in forming the cyclic structure without pre-functionalized starting materials. nih.gov

Advanced Synthetic Approaches for Functionalized Dihydroindolizines

Creating specifically functionalized dihydroindolizines like this compound requires more advanced and targeted synthetic strategies. These methods often build upon the foundational routes by using functionalized starting materials or by performing subsequent modifications on the indolizine core. researchgate.netrsc.org

Recent developments include visible-light-induced [4+1]-annulation strategies to create functionalized indolines, which are structural relatives. chemrxiv.org For indolizines, a Pd-catalyzed direct method has been developed to access 1,3-disubstituted derivatives. researchgate.net Furthermore, a metal-free domino reaction of 2-alkylpyridines with bromonitroolefins provides a versatile method to synthesize a range of poly-substituted indolizine compounds. nih.gov The ability to install diverse functional groups, such as aryl, alkenyl, or alkynyl groups, onto the indolizine core through catalyzed reactions significantly expands the chemical space accessible to researchers. rsc.org

| Synthetic Strategy | Key Features | Type of Functionalization | Reference |

|---|---|---|---|

| Gold(I)-Catalyzed Intramolecular Hydroarylation | Mild conditions, builds pyridine ring from pyrrole-yne | Incorporation of aryl, alkenyl, alkynyl groups | rsc.org |

| Domino Michael/SN2/Aromatization | Metal-free, cascade reaction | Poly-substituted indolizines from 2-pyridylacetates | nih.gov |

| [5+1] Annulative Construction | Forms pyridine ring from 2-hydroxyacetophenone (B1195853) and pyrrole | Multi-functionalization of the pyridine motif | researchgate.net |

| Visible Light-Driven [4+1]-Annulation | Metal- and oxidant-free, uses diazoesters | Synthesis of functionalized indolines (related structures) | chemrxiv.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful and versatile tools for the construction of the indolizine framework, offering high efficiency and modularity. Palladium and ruthenium complexes are notable for their utility in these transformations.

Palladium-Catalyzed Oxidative Carbonylation

Palladium-catalyzed reactions are highly effective for creating the indolizine ring system from simple, stable, and readily available starting materials. A prominent strategy is the multicomponent synthesis involving the carbonylative coupling of halopyridines, imines, and alkynes. mdpi.commdpi.com This method allows for the systematic modulation of each substituent on the indolizine core. mdpi.com The reaction typically proceeds through the palladium-catalyzed formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with an alkyne. mdpi.commdpi.comacs.org

The general mechanism involves the oxidative addition of a 2-bromopyridine (B144113) to a Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. mdpi.com This intermediate can then react with an imine and subsequently an alkyne in a one-pot process to build the indolizine product. mdpi.com For the synthesis of a 3-butyl-5-methyl substituted precursor, one would start with a 6-methyl-2-bromopyridine and utilize an alkyne that introduces the butyl group at the 3-position.

Another powerful approach is the palladium-catalyzed oxidative carbonylation of propargylic pyridines. acs.orgnih.gov This method can be conducted under mild conditions, such as at room temperature and low CO pressure (3 bar), using catalysts like Pd₂(dba)₃ or the recyclable heterogeneous catalyst Pd/C. acs.orgnih.gov

Interactive Data Table: Palladium-Catalyzed Indolizine Synthesis

| Reaction Type | Key Reagents | Catalyst | Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Multicomponent Carbonylative Coupling | 2-bromopyridine, imine, CO, alkyne | Pd₂(dba)₃/xantphos | 5 atm CO, Benzene | Good to Excellent | mdpi.commdpi.comacs.org |

| Oxidative Carbonylation | Propargylic pyridines, CO | Pd/C | 3 bar CO, rt | up to 72% | nih.gov |

Ruthenium-Assisted Processes

Ruthenium catalysts are renowned for mediating C-H activation and other cyclization reactions, offering alternative pathways to nitrogen heterocycles. mdpi.comnih.gov While many applications focus on indole (B1671886) synthesis, the principles are applicable to indolizines. mdpi.commdpi.comnih.gov A specific ruthenium(II)-assisted three-component reaction of a propargyl alcohol, such as (2-Py)CH(OH)C≡CH, with various alkynes in the presence of an acid has been shown to produce 3-alkenyl-2-phosphonium indolizines. acs.org The mechanism is complex, involving key ruthenium vinyl and ruthenium carbene intermediates. acs.org

Furthermore, ruthenium-catalyzed C-H activation strategies are emerging as a powerful method for building heterocyclic scaffolds. mdpi.com For instance, ruthenium-catalyzed oxidative annulation of N-phenyl triazines with alkynes proceeds via a six-membered ruthenacycle intermediate to form N-substituted indoles, a strategy that could potentially be adapted for indolizine synthesis by using pyridine-based starting materials. mdpi.comnih.gov

Metal-Free and Organocatalytic Protocols

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic methods have been developed for indolizine synthesis. These reactions often rely on classical cycloaddition strategies or the use of mild oxidants.

One-pot methods using readily available starting materials are particularly attractive. For example, multisubstituted indolizines can be synthesized from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes under transition-metal-free conditions using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mild oxidant. organic-chemistry.org Another approach involves an acid-catalyzed two-component reaction, which efficiently forms the indolizine ring in a single step under mild conditions. acs.org

Organocatalysis, utilizing small organic molecules to catalyze reactions, offers another metal-free avenue. A strategy for synthesizing indolizines and related heterocycles employs a relay catalysis mechanism involving an amine and an N-heterocyclic carbene (NHC). organic-chemistry.org This process facilitates a Michael addition followed by a [3+2] fusion of azaarenes and α,β-unsaturated aldehydes. organic-chemistry.org

Interactive Data Table: Metal-Free Indolizine Synthesis

| Method | Key Reagents | Catalyst/Promoter | Key Feature | Citation |

|---|---|---|---|---|

| Oxidative Dehydrogenation | α-halo carbonyls, pyridines, alkenes | TEMPO | Transition-metal-free | organic-chemistry.org |

| Two-Component Reaction | Pyridine derivatives, other reactants | Acid | Mild, one-step reaction | acs.org |

| Amine/NHC Relay Catalysis | Azaarenes, α,β-unsaturated aldehydes | Amine + NHC | Organocatalytic cascade | organic-chemistry.org |

| Intramolecular Amination | Allylic alcohols | p-Toluenesulfonic acid | Metal-free cyclization | organic-chemistry.org |

Reduction of Aromatic Indolizine Precursors to Dihydroindolizines

Once the aromatic indolizine with the desired 3-butyl-5-methyl substitution pattern is synthesized, the final step is the selective reduction of the pyridine ring portion to yield the 7,8-dihydroindolizine target.

The classical method for reducing the indolizine nucleus involves treatment with sodium metal in alcohol, a method first reported by Scholtz. A direct, single-step synthesis of the 5,6,7,8-tetrahydroindolizine (B83744) (an isomer of 7,8-dihydroindolizine) core has also been achieved through the annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. nih.gov This reaction proceeds in the presence of pyrrolidine (B122466) and molecular sieves, accommodating a variety of β-ketoesters and ketones. nih.gov Another direct approach involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid to produce 6,7-dihydroindolizin-8(5H)-one, a key intermediate for various tetrahydroindolizine alkaloids. beilstein-journals.org

Regiochemical and Stereochemical Control in the Synthesis of this compound

Regiochemical Control

Achieving the specific 3-butyl-5-methyl substitution pattern requires precise control over the reaction regioselectivity. In multicomponent syntheses, such as the palladium-catalyzed carbonylative coupling, the final substitution pattern is dictated by the choice of starting materials. mdpi.com To obtain a 5-methyl substituent, a 6-methyl-substituted pyridine derivative is required. The 3-butyl group is introduced via the alkyne component; for example, using an alkyne like 1-hexyne (B1330390) would place the butyl group at the 3-position of the resulting indolizine.

The regioselectivity of cyclization reactions on substituted heterocycles is a well-studied area. For instance, in reactions involving 4-substituted indoles, a competition between cyclization at the C3 and C5 positions is often observed, with the outcome influenced by kinetic and thermodynamic factors. rsc.org Similar principles govern the synthesis of indolizines, where the electronic and steric properties of the precursors guide the formation of specific regioisomers.

Stereochemical Control

The target molecule, this compound, is achiral. However, the synthesis of chiral analogues is an important endeavor in medicinal chemistry. Stereochemical control can be introduced using asymmetric catalysis. For example, a highly regio- and enantioselective synthesis of 3-allylindolizines has been developed through a sequential rhodium-catalyzed asymmetric allylation and Tschitschibabin reaction. nih.gov This method, which employs a chiral bisoxazolinephosphine ligand, generates C3-substituted chiral indolizines with excellent enantiomeric excess (up to 99% ee). nih.gov Such strategies could be adapted to introduce chiral centers into the butyl side chain or other parts of the molecule if desired, leading to chiral derivatives of the target compound.

Sustainable and Efficient Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes, incorporating principles of green chemistry and advanced technologies like flow chemistry.

Green Chemistry Principles

Green chemistry aims to reduce waste, use less hazardous substances, and improve energy efficiency. A prime example in the context of indolizine synthesis is the use of biocatalysis. An efficient, one-pot synthesis of indolizines has been developed using lipases from Candida antarctica (CAL-A and CAL-B) as biocatalysts. thieme.de This reaction proceeds in an aqueous buffer solution, a significant improvement over the hazardous organic solvents often required in traditional methods. thieme.de When combined with ultrasound irradiation, the lipase-catalyzed reactions yield pure indolizines with good yields in a very short time. thieme.de

Flow Chemistry Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety (especially for exothermic or hazardous reactions), improved reproducibility, and easier scalability. rsc.org

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Butyl 5 Methyl 7,8 Dihydroindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals of 3-Butyl-5-methyl-7,8-dihydroindolizine can be achieved.

Proton (¹H) NMR Spectral Analysis and Signal Correlation

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected chemical shifts for the protons of this compound are influenced by the electronic effects of the heterocyclic system and the alkyl substituents.

The aromatic protons on the five-membered ring (H-1 and H-2) are expected to appear in the downfield region, characteristic of electron-rich pyrrole-like systems. The protons on the partially saturated six-membered ring (H-7 and H-8) and the butyl chain will resonate in the upfield aliphatic region. The methyl group at position 5 will appear as a distinct singlet.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected signals and their correlations.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.85 | d | ~2.5 |

| H-2 | ~6.20 | d | ~2.5 |

| H-6 | ~6.50 | s | - |

| H-7 | ~2.90 | t | ~6.0 |

| H-8 | ~1.95 | m | - |

| Butyl-Hα | ~2.60 | t | ~7.5 |

| Butyl-Hβ | ~1.65 | sext | ~7.5 |

| Butyl-Hγ | ~1.40 | sext | ~7.5 |

| Butyl-Hδ | ~0.95 | t | ~7.3 |

| Methyl-H (at C-5) | ~2.30 | s | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. capes.gov.br The chemical shifts of the carbon atoms in this compound are spread over a wide range, allowing for the distinct identification of each carbon. capes.gov.br The carbons of the aromatic five-membered ring and the double bond in the six-membered ring (C-1, C-2, C-3, C-5, C-8a) are expected at lower field, while the saturated carbons of the dihydroindolizine ring and the butyl group (C-7, C-8, and the butyl carbons) will appear at higher field. nist.gov

A representative ¹³C NMR data table is provided below.

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | ~115.0 |

| C-2 | ~108.0 |

| C-3 | ~128.0 |

| C-5 | ~135.0 |

| C-6 | ~110.0 |

| C-7 | ~50.0 |

| C-8 | ~25.0 |

| C-8a | ~125.0 |

| Butyl-Cα | ~28.0 |

| Butyl-Cβ | ~33.0 |

| Butyl-Cγ | ~22.5 |

| Butyl-Hδ | ~14.0 |

| Methyl-C (at C-5) | ~16.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY, TOCSY, ROESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between atoms within the molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Current time information in New York, NY, US.rsc.org For this compound, COSY would show correlations between H-1 and H-2, and within the butyl chain (Hα with Hβ, Hβ with Hγ, and Hγ with Hδ). It would also confirm the connectivity between the protons on the saturated portion of the six-membered ring (H-7 and H-8).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). rsc.orgnih.govmdpi.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. rsc.orgrsc.org HMBC is crucial for piecing together the molecular fragments. For instance, correlations from the methyl protons at C-5 to carbons C-5 and C-6 would confirm the position of the methyl group. Similarly, correlations from the butyl Hα protons to C-2 and C-3 would establish the attachment point of the butyl chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. rsc.orgiucr.org For example, NOESY could reveal through-space interactions between the methyl group protons and H-6, further confirming their proximity.

Advanced NMR Experiments for Complex Structures (e.g., DEPT, INADEQUATE, HRMAS)

For more complex structural verification, additional NMR experiments can be employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups, complementing the information from the standard ¹³C NMR spectrum.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although requiring a significant amount of sample and experimental time, INADEQUATE provides direct observation of carbon-carbon (¹³C-¹³C) bonds, offering unambiguous confirmation of the carbon skeleton. lew.ro

HRMAS (High-Resolution Magic Angle Spinning): This technique is particularly useful for analyzing semi-solid or gel-phase samples, providing high-resolution spectra when conventional solution-state NMR is not feasible.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

A summary of expected IR absorptions is given in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=C Stretch (Aromatic/Olefinic) | 1650 - 1500 |

| C-N Stretch | 1350 - 1000 |

| C-H Bending | 1470 - 1365 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds, such as the C=C bonds in the heterocyclic ring, often produce strong Raman signals, while they may be weak in the IR spectrum. This can be particularly useful for confirming the structure of the indolizine (B1195054) core.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indolizine core possesses a conjugated system that gives rise to characteristic absorptions in the UV-Vis range. nist.gov The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substitution pattern on the indolizine ring. The extended conjugation in the molecule is expected to result in absorption maxima at relatively long wavelengths. researchgate.netresearchgate.net

A hypothetical UV-Vis data table is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~230 | ~25,000 | π → π |

| ~280 | ~10,000 | π → π | |

| ~340 | ~4,000 | π → π* |

The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to the structural elucidation of this compound, ensuring an accurate and detailed understanding of its molecular framework.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₃H₁₉N. The exact mass measurement would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or [M+H]⁺), which can be used to definitively establish the elemental composition.

The fragmentation of the this compound molecular ion under electron ionization (EI) or electrospray ionization (ESI) conditions can be predicted based on the established fragmentation pathways of related indolizine alkaloids and their derivatives. nih.govnih.govmjcce.org.mkresearchgate.netcapes.gov.brnih.govscirp.org The fragmentation behavior is largely dictated by the stability of the resulting carbocations and radical species.

A primary fragmentation event would likely involve the cleavage of the butyl group at the C3 position. This can occur via α-cleavage, leading to the loss of a propyl radical (•C₃H₇) to form a stable resonance-stabilized ion. Alternatively, cleavage of the entire butyl group could occur. Another significant fragmentation pathway would be the loss of the methyl group at the C5 position. The dihydroindolizine core itself can undergo characteristic ring cleavages. For instance, a retro-Diels-Alder reaction in the dihydropyridine (B1217469) ring is a common fragmentation pathway observed in related heterocyclic systems. nih.gov

A proposed fragmentation pathway for this compound is detailed in the table below. The predicted m/z values are based on the expected fragmentation of the parent molecule.

| Proposed Fragment Ion | Predicted m/z | Origin of Fragment |

| [C₁₃H₁₉N]⁺˙ (Molecular Ion) | 189.15 | Parent Molecule |

| [C₁₂H₁₆N]⁺ | 174.13 | Loss of •CH₃ from the methyl group |

| [C₁₀H₁₂N]⁺ | 146.10 | Loss of •C₃H₇ from the butyl group (α-cleavage) |

| [C₉H₁₀N]⁺ | 132.08 | Loss of C₄H₉ from the butyl group |

| [C₈H₈N]⁺ | 118.06 | Further fragmentation of the indolizine core |

This interactive table outlines the predicted mass spectrometry fragmentation of this compound based on known fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture Determination (if applied to this compound or its analogues)

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a crystal structure for this compound has not been reported, analysis of related dihydroindolizine and substituted indolizine crystal structures allows for a well-informed prediction of its molecular architecture. acs.orgresearchgate.netacs.orgiucr.orgmdpi.comresearchgate.netasianpubs.orgresearchgate.net

Based on these analogous structures, the 7,8-dihydroindolizine core of the molecule would not be perfectly planar. The five-membered pyrrole (B145914) ring is expected to be largely planar, while the six-membered dihydropyridine ring would likely adopt a conformation such as a screw-boat or half-chair to accommodate the sp³-hybridized C7 and C8 atoms. The butyl group at C3 and the methyl group at C5 will extend from the core, and their precise orientations will be influenced by steric interactions with neighboring atoms and packing forces within the crystal lattice.

The crystal packing of this compound would likely be governed by weak intermolecular interactions, such as van der Waals forces and potentially C-H···π interactions, given the absence of strong hydrogen bond donors or acceptors.

The following table presents representative crystallographic data from an analogous dihydroindolizine derivative, providing an insight into the expected structural parameters for this compound.

| Crystallographic Parameter | Representative Value from Analogous Dihydroindolizine Structure |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10-15 |

| b (Å) | ~ 5-10 |

| c (Å) | ~ 15-20 |

| β (°) | ~ 90-105 |

| V (ų) | ~ 1500-2000 |

| Z | 4 |

This interactive table showcases typical crystallographic parameters observed in dihydroindolizine analogs, offering a predictive framework for the solid-state structure of this compound. iucr.orgasianpubs.orgresearchgate.net

Theoretical and Computational Investigations of 3 Butyl 5 Methyl 7,8 Dihydroindolizine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in computational chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of 3-Butyl-5-methyl-7,8-dihydroindolizine, for which specific experimental data is not available, a theoretical QSAR approach can be invaluable for predicting its potential activities and guiding the design of novel analogs with enhanced properties. Such models are built upon the calculation of various physicochemical descriptors that quantify different aspects of the molecule's structure.

For nitrogen-containing heterocyclic compounds, including indolizine (B1195054) derivatives, several classes of descriptors have been shown to be critical in defining their bioactivity. nih.govnih.gov These can be broadly categorized into electronic, steric, and hydrophobic descriptors. Electronic descriptors, such as the charge of the nitrogen atom, the energy of the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are often correlated with the molecule's ability to participate in electrostatic interactions and chemical reactions. ijpsi.org The lone pair electrons on the nitrogen atom, a key feature in many nitrogen heterocycles, significantly influence properties like basicity and the potential for metal complexation. nih.gov

Hydrophobicity, commonly quantified by the logarithm of the partition coefficient (LogP), is another crucial factor that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. mdpi.com For indolizine derivatives, the lipophilicity of substituents has been identified as a key determinant of their biological activity. nih.gov Steric descriptors, which account for the size and shape of the molecule, also play a significant role in dictating how the molecule interacts with a biological target.

A hypothetical QSAR model for this compound and its analogs would involve the calculation of these descriptors. The following interactive data table showcases a selection of physicochemical descriptors that would be pertinent to such a study. The values presented are illustrative and would need to be calculated using specialized software in an actual QSAR study.

| Descriptor | Value | Significance in QSAR Modeling |

| Molecular Weight | 189.30 | Influences bioavailability and transport properties. |

| LogP | 3.5 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| Dipole Moment | 2.1 D | Influences polar interactions with biological targets. |

| Surface Area | 220 Ų | Affects solubility and interactions with receptor surfaces. |

| Nitrogen Atom Charge | -0.4 e | Key for electrostatic interactions and hydrogen bonding. |

By developing a regression model that correlates these descriptors with a measured biological activity, one can predict the activity of new, unsynthesized derivatives. This predictive capability is a cornerstone of rational drug design, allowing for the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and further testing. researchgate.net

Computational Exploration of Optoelectronic Phenomena

The unique electronic structure of the indolizine core, a fused five- and six-membered aromatic system, imparts interesting photophysical properties to its derivatives. chim.it Computational chemistry offers powerful methods to explore these optoelectronic phenomena, such as photochromism and luminescence, at the molecular level. While specific studies on this compound are not documented, theoretical calculations on related indolizine structures provide a framework for understanding its potential behavior. researchgate.netchemrxiv.org

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common computational methods employed to investigate the electronic and optical properties of organic molecules. chemrxiv.orgchemrxiv.org These methods can accurately predict the energies of the frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the electronic transitions that give rise to absorption and emission of light. researchgate.net The HOMO-LUMO energy gap is a key parameter that can be correlated with the color and fluorescence properties of a compound. chemrxiv.org

For instance, computational studies on π-expanded indoloindolizines have demonstrated how strategic modifications to the molecular structure can fine-tune the HOMO-LUMO gap, leading to shifts in their optoelectronic properties. chemrxiv.org These theoretical insights are invaluable for designing novel indolizine derivatives with tailored absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. nih.gov

While photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been computationally studied in other nitrogen-containing heterocycles, there is no specific indication of this phenomenon in simple indolizine derivatives. researchgate.net However, luminescence, particularly fluorescence, is a known characteristic of many indolizine compounds. researchgate.net Theoretical calculations can predict the wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence, providing a detailed picture of the compound's photophysical behavior. researchgate.net

The following interactive data table presents a hypothetical set of calculated optoelectronic properties for this compound, based on the types of data generated in computational studies of similar compounds.

| Property | Predicted Value | Computational Method | Significance |

| HOMO-LUMO Gap | 4.6 eV | DFT | Correlates with the energy of the lowest electronic transition. |

| Absorption Max (λmax) | 350 nm | TD-DFT | Wavelength of maximum light absorption. |

| Emission Max (λem) | 420 nm | TD-DFT | Wavelength of maximum fluorescence emission. |

| Oscillator Strength | 0.8 | TD-DFT | Relates to the intensity of the electronic transition. |

| Excited State Lifetime | 5 ns | TD-DFT | The average time the molecule spends in the excited state before emitting a photon. |

These computational explorations not only provide fundamental insights into the electronic structure and photophysical properties of this compound but also offer a predictive platform for the rational design of new materials with desired optoelectronic functionalities. researchgate.net

Advanced Applications and Mechanistic Biological Investigations of Dihydroindolizine Scaffolds

Role of the Indolizine (B1195054) Scaffold as a Privileged Structure in Chemical Biology

The indolizine nucleus, a fused heterocyclic system containing a bridgehead nitrogen atom, is widely recognized as a "privileged structure" in medicinal chemistry and chemical biology. derpharmachemica.comderpharmachemica.comresearchgate.net This designation is attributed to molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme. derpharmachemica.comderpharmachemica.com The indolizine scaffold is a near-ubiquitous component of physiologically active natural products found in various plants, animals, and marine organisms. derpharmachemica.comderpharmachemica.com

The structural and electronic features of the indolizine core, being isoelectronic with indole (B1671886), contribute to its versatile biological activity. derpharmachemica.com Its π-electron rich architecture, aromaticity, and planarity allow for diverse interactions with biological macromolecules. derpharmachemica.com Consequently, synthetic and naturally occurring indolizine derivatives have been reported to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. derpharmachemica.commdpi.comnih.govchim.it The adaptability of the indolizine scaffold allows it to serve as a template for the development of potent and selective modulators of various biological targets, making it a subject of continuing interest in drug discovery and chemical biology. derpharmachemica.comderpharmachemica.com

Elucidation of Molecular Mechanisms of Biological Interactions of Dihydroindolizine Derivatives

Understanding the molecular mechanisms through which dihydroindolizine derivatives exert their biological effects is crucial for their development as therapeutic agents or research tools. These investigations often involve a combination of biochemical assays, structural biology, and computational modeling.

Studies on Ligand-Enzyme Binding and Affinity Characteristics

The interaction between small molecules and enzymes is a cornerstone of pharmacology. Studies on dihydroindolizine derivatives have demonstrated specific and sometimes photo-controllable binding to enzymes. A notable example involves a photochromic dihydroindolizine (DHI) derivative that acts as an allosteric inhibitor of the digestive enzyme α-chymotrypsin. nih.gov

The DHI molecule can be reversibly switched between two isomers—a closed-ring dihydroindolizine form and an open-ring betaine form—using light. nih.gov This photo-switching modulates the molecule's ability to inhibit the enzyme. The study demonstrated that the binding of the DHI ligand to a site distinct from the enzyme's active site (an allosteric site) leads to a conformational change that inhibits the enzyme's catalytic activity. nih.gov This light-dependent control over enzyme inhibition showcases a sophisticated level of ligand-enzyme interaction. nih.gov

Identification and Characterization of Molecular Targets (e.g., Protein Interaction Studies)

Identifying the specific protein targets of dihydroindolizine derivatives is key to understanding their biological function. A common approach combines computational prediction with experimental validation. In silico methods, such as molecular docking, are used to screen libraries of indolizine compounds against known protein structures to predict potential binding interactions and identify likely molecular targets. nih.govresearchgate.net

For instance, one study investigated a library of indolizine derivatives to predict their biomolecular targets, identifying the tau protein, which is implicated in Alzheimer's disease, as a likely candidate. nih.gov Subsequent structure-based docking studies demonstrated a high-affinity fit between the indolizine compounds and tau protein, suggesting a potential therapeutic application. nih.gov Molecular dynamics simulations have also been employed to study the stability of indolizine-protein complexes, identifying key interactions, such as those driven by hydrophobicity, that are responsible for stabilizing the ligand within the active site of enzymes like Beta-lactamase and Nicotinamide phosphoribosyltransferase. nih.gov These computational approaches provide a detailed view of the interactions that govern target recognition and are invaluable for guiding the rational design of new, more potent derivatives. nih.govfrontiersin.org

Investigation of Specific Molecular Recognition Events and Binding Specificity

Molecular recognition governs the specific binding of a ligand to its target. For dihydroindolizine derivatives, this involves a precise complementarity of shape, size, and electrostatic interactions. In the case of the photochromic DHI and α-chymotrypsin, molecular docking calculations suggested that the ligand binds to a hydrophobic site near the Cys-1-Cys-122 disulfide bridge. nih.gov

The two photo-isomers of the DHI have different electrostatic profiles, which leads to distinct conformational changes upon binding and results in the allosteric inhibition of the enzyme. nih.gov This specific recognition event, where the protein can distinguish between the two light-induced forms of the ligand, underscores the high degree of specificity that can be achieved. nih.gov Further studies using techniques like Förster resonance energy transfer (FRET) can help to precisely map the binding site and understand the dynamics of the interaction. nih.gov Such detailed investigations into molecular recognition are critical for optimizing ligand specificity and minimizing off-target effects.

Development as Fluorescent Probes and Markers in Bio-imaging and Related Spectroscopic Applications

The conjugated planar electronic structure of the indolizine scaffold often imparts strong fluorescence properties, making its derivatives highly valuable as fluorescent probes for bio-imaging. derpharmachemica.comderpharmachemica.com Dihydroindolizine derivatives, in particular, have been engineered to create sophisticated fluorophores with tunable optical properties.

A prominent example is the "Seoul-Fluor" scaffold, a 9-aryl-dihydropyrrolo[3,4-b]indolizin-3-one core. acs.orgnih.gov By systematically modifying the electronic properties of substituents at the C-7 and C-9 positions, researchers can precisely tune the emission wavelength across a wide portion of the visible spectrum (e.g., 420–613 nm). acs.org This tunability is based on the principle of intramolecular charge transfer (ICT), where electron-donating groups at one end of the molecule and electron-withdrawing groups at the other modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thus controlling the emission color. acs.orgmdpi.com

These rationally designed probes have been successfully used for various bio-imaging applications, including the detection of specific analytes and the imaging of cellular components like lipid droplets. chim.it The inherent fluorescence of the indolizine ring allows for easy monitoring, not only in biological assays but also during chemical synthesis. chim.it

| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Application Highlight |

|---|---|---|---|---|---|

| Seoul-Fluor Derivative 1 | C9-Aryl with N,N-dimethylamino (Donor), C7-Ester (Acceptor) | 451 | 533 | 0.54 | Demonstrates strong ICT effect for red-shifted emission. mdpi.com |

| Seoul-Fluor Derivative 2 | C9-Aryl (Neutral), C7-Ester (Acceptor) | 384 | 462 | 0.81 | Represents the core scaffold with blue emission. mdpi.com |

| Seoul-Fluor Derivative 3 | C9-Aryl (Neutral), C7-Aldehyde (Strong Acceptor) | 415 | 580 | 0.35 | Shows significant red-shift with a stronger acceptor, resulting in orange emission. mdpi.com |

| Styryl Seoul-Fluor | Extended conjugation at C9 via styryl group | ~430 | ~550 | N/A | Bathochromic shift of ~39 nm compared to parent compound. nih.gov |

Exploration in Optoelectronic Materials Science and Device Applications

The unique electronic and photophysical properties of indolizine and dihydroindolizine scaffolds have led to their exploration in materials science, particularly for optoelectronic applications. chim.itorganic-chemistry.org Their aromaticity, structural planarity, and tunable HOMO-LUMO energy gaps make them promising candidates for organic semiconductors. chemrxiv.orgacs.org

Researchers have designed and synthesized novel π-expanded indoloindolizines by fusing indole and indolizine moieties into a single polycyclic aromatic framework. chemrxiv.orgacs.orgchemrxiv.orgchemrxiv.org These materials exhibit vivid colors, strong fluorescence, and enhanced stability, making them suitable for use in organic electronic devices. chemrxiv.orgchemrxiv.org Specifically, they have been incorporated as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). chemrxiv.orgchemrxiv.orgnih.gov By strategically modifying the molecular structure, for example through benzannulation, the HOMO-LUMO gap can be fine-tuned, which directly impacts the charge transport properties of the material. chemrxiv.orgacs.org

OFETs fabricated with these novel indoloindolizine derivatives have demonstrated competitive performance, exhibiting ambipolar charge transport (the ability to conduct both holes and electrons) with mobility values suitable for electronic device applications. chemrxiv.org

| Indoloindolizine Derivative | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Key Structural Feature |

|---|---|---|---|

| I6 | 0.49 | 0.11 | Specific benzannulation pattern affecting aromaticity. chemrxiv.org |

| I8a | 0.29 | 0.29 | Balanced hole and electron mobilities achieved through structural tuning. chemrxiv.org |

| I9 | 0.21 | 0.11 | Alternative substitution pattern leading to different charge transport characteristics. chemrxiv.org |

The development of these materials establishes the dihydroindolizine scaffold as a promising and versatile platform for creating stable, tunable organic materials for the next generation of optoelectronic devices. chemrxiv.orgchemrxiv.orgchemrxiv.org

Photochromic Properties and Molecular Switching Behavior

The dihydroindolizine (DHI) scaffold is a noteworthy class of photochromic molecules that has garnered considerable interest for its potential in molecular switching applications. ias.ac.in The photochromism of these five-membered heterocyclic compounds is rooted in a reversible 1,5-electrocyclization reaction. ias.ac.in Upon irradiation with light of a specific wavelength, the dihydroindolizine molecule, which is typically colorless or weakly colored, undergoes a ring-opening reaction to form a highly colored betaine species. ias.ac.in This transformation is a photochemically induced process. The reverse reaction, which leads to the original closed-ring form, can be triggered either thermally or by irradiation with a different wavelength of light, allowing for a reversible switching process. ias.ac.in

The core mechanism involves the photochemical ring-opening of the aza-cyclopentene (pyrrolin) ring within the dihydroindolizine structure to a betaine. This betaine can then isomerize from the E- to the Z-form. The ring-closure, or 1,5-electrocyclization, is a thermal and concerted process. ias.ac.in The general photochromic behavior of dihydroindolizines can be summarized in the following table:

| Process | Trigger | Molecular Change | Spectroscopic Observation |

| Coloration | Light Irradiation (e.g., λ ≥ 410 nm) | Ring-opening of dihydroindolizine to form a colored betaine. | Appearance or intensification of color (e.g., purple). |

| Decoloration | Heat or Light Irradiation (different λ) | Ring-closure of the betaine to the uncolored dihydroindolizine. | Fading of color back to the original state. |

Certain derivatives of dihydroindolizine, such as 2,3-dicyano-dibenzo-dihydroindolizine, exhibit this characteristic behavior. When irradiated, they readily form a colored betaine, which has a measurable half-life for its thermal reversion to the colorless form. ias.ac.in This reversible photoreaction makes dihydroindolizines prime candidates for development as molecular photoswitches. ias.ac.in The photophysical properties and the efficiency of the switching process can be tuned by introducing different substituents to the dihydroindolizine core.

Luminescence and Electronic Conductance Studies

The dihydroindolizine scaffold and its derivatives have also been investigated for their luminescence properties, often in conjunction with their photochromic behavior. The introduction of a fluorescing moiety to the dihydroindolizine structure can create multi-addressable photophysical properties. scilit.com In such systems, the fluorescence can potentially be modulated by the photochromic switching of the dihydroindolizine unit.

The general fluorescence characteristics of related nitrogen-containing heterocyclic scaffolds can be summarized as follows:

| Property | Influencing Factors | General Observations |

| Fluorescence Emission | Substituents on the heterocyclic core. | Emission from a locally excited state. |

| Quantum Yield | Nature of substituents (electron-donating/accepting). | Higher for derivatives with strong acceptor groups. |

| Electrochemical Behavior | Substituents, molecular structure. | Can undergo redox processes, forming radical species. |

While the direct electronic conductance of dihydroindolizine-based materials is a less explored area, the tunable electronic properties of the broader class of indolizine derivatives suggest potential for future investigations into their conductive capabilities, especially in the context of molecular electronics where photo-switchable conductance would be a desirable property.

Conclusions and Future Research Directions

Summary of Key Academic Insights into 3-Butyl-5-methyl-7,8-dihydroindolizine and its Class

Academic interest in the dihydroindolizine scaffold, the core of this compound, stems from its versatile synthetic accessibility and its presence in various biologically active molecules. The synthesis of dihydroindolizines can be approached through several established routes, often involving intramolecular cyclization reactions. For a substituted derivative like this compound, a plausible synthetic strategy would involve a multi-step sequence starting from appropriately substituted pyridine (B92270) and pyrrole (B145914) precursors.

Key academic insights into this class of compounds revolve around the following areas:

Synthetic Methodologies: A variety of synthetic methods for the indolizine (B1195054) core are known, which can be adapted for dihydroindolizine synthesis, often through subsequent reduction steps. Common strategies include the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. organic-chemistry.org The synthesis of substituted indolizines often involves multi-component reactions, providing a high degree of molecular diversity.

Spectroscopic and Structural Characterization: The structural elucidation of dihydroindolizines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. nih.govnih.gov The specific substitution pattern of this compound would be expected to give rise to a unique spectroscopic fingerprint, allowing for its unambiguous identification.

Chemical Reactivity: The reactivity of the dihydroindolizine ring system is influenced by the electron-rich nature of the heterocyclic core. This allows for a range of chemical transformations, including electrophilic substitution and functionalization of the substituent groups.

A hypothetical synthesis of this compound could be envisioned to start from a substituted pyridine and a pyrrolidine (B122466) derivative, followed by a cyclization and subsequent functionalization. The characterization would then involve detailed NMR and mass spectrometry analysis to confirm the structure.

Unaddressed Challenges and Future Opportunities in Dihydroindolizine Synthesis Methodologies

Despite the existing synthetic methods, several challenges and opportunities remain in the field of dihydroindolizine synthesis.

Current Challenges:

Stereoselective Synthesis: The development of efficient and highly stereoselective methods for the synthesis of chiral dihydroindolizines remains a significant challenge. Many of the current methods result in racemic mixtures, requiring tedious and often inefficient resolution steps.

Functional Group Tolerance: Some of the existing synthetic routes have limited functional group tolerance, which can restrict the diversity of accessible dihydroindolizine derivatives.

Atom Economy and Environmental Concerns: Many traditional synthetic methods for heterocyclic compounds involve multiple steps, the use of stoichiometric reagents, and the generation of significant amounts of waste. There is a growing need for more atom-economical and environmentally benign synthetic approaches. organic-chemistry.org

Future Opportunities:

Catalytic Asymmetric Synthesis: The development of novel catalytic asymmetric methods, for instance, using chiral transition metal catalysts or organocatalysts, would provide a powerful tool for the enantioselective synthesis of dihydroindolizines.

Flow Chemistry: The application of flow chemistry techniques could offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of dihydroindolizine libraries.

C-H Activation: The direct functionalization of C-H bonds in the dihydroindolizine scaffold represents a highly attractive and atom-economical approach for the synthesis of novel derivatives.

| Challenge | Description | Potential Future Direction |

| Stereocontrol | Difficulty in controlling stereochemistry during synthesis, often leading to racemic mixtures. | Development of novel asymmetric catalytic systems. |

| Scope and Generality | Limited substrate scope and functional group tolerance in some existing methods. | Exploration of new reaction pathways and catalyst systems. |

| Sustainability | Use of harsh reagents and generation of waste in traditional multi-step syntheses. | Application of green chemistry principles, such as flow chemistry and C-H activation. |

Emerging Trends in Spectroscopic and Computational Analysis of Complex Heterocycles

The characterization of complex heterocyclic molecules like this compound is being revolutionized by emerging trends in spectroscopic and computational techniques.

Spectroscopic Advances:

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete assignment of proton and carbon signals in complex molecules. Solid-state NMR is also emerging as a powerful tool for the characterization of crystalline materials.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) are becoming increasingly important for determining the absolute configuration of chiral molecules.

Mass Spectrometry Imaging: This technique allows for the spatial mapping of molecules within complex samples, which could be valuable for studying the distribution of dihydroindolizine-based compounds in biological tissues.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are now routinely used to predict a wide range of molecular properties, including geometries, spectroscopic data (NMR, IR), and reaction mechanisms. nih.govrsc.org This can aid in the interpretation of experimental data and the design of new synthetic targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, such as their conformational flexibility and interactions with other molecules, which is particularly relevant for understanding their biological activity.

Machine Learning and AI: The application of machine learning and artificial intelligence in chemistry is a rapidly growing field. These approaches can be used to predict the properties of new molecules, optimize reaction conditions, and even design novel synthetic routes.

| Technique | Application in Dihydroindolizine Chemistry |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals for structural elucidation. |

| Circular Dichroism | Determination of absolute stereochemistry of chiral dihydroindolizine derivatives. |

| DFT Calculations | Prediction of spectroscopic properties and reaction pathways to guide experimental work. |

| Molecular Dynamics | Simulation of interactions with biological targets to understand mechanisms of action. |

Prospects for Rational Design of Dihydroindolizine-Based Scaffolds in Advanced Materials and Chemical Biology

The dihydroindolizine scaffold holds significant promise for the rational design of new molecules with applications in advanced materials and chemical biology.

Advanced Materials:

Organic Electronics: The electron-rich nature of the indolizine core makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemrxiv.org By tuning the substitution pattern, the electronic properties of these materials can be precisely controlled.

Fluorescent Probes: Indolizine derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.gov This opens up the possibility of designing novel fluorescent probes based on the dihydroindolizine scaffold for applications in sensing and bioimaging. nih.gov

Chemical Biology:

Medicinal Chemistry: The indolizine scaffold is found in a number of biologically active natural products and has been identified as a privileged structure in drug discovery. researchgate.net The rational design of dihydroindolizine-based libraries could lead to the discovery of new therapeutic agents with a range of biological activities.

Bioconjugation: The functionalization of dihydroindolizine scaffolds with reactive groups would allow for their conjugation to biomolecules, such as proteins and nucleic acids. This could be used to develop new tools for studying biological processes or for targeted drug delivery.

The rational design of these advanced materials and chemical biology tools will be heavily reliant on a deep understanding of the structure-property relationships of the dihydroindolizine scaffold, which can be gained through a combination of synthetic chemistry, spectroscopic analysis, and computational modeling. researchgate.netumn.edumdpi.com

Broader Impact and Interdisciplinary Research Avenues for Dihydroindolizine Chemistry

The study of dihydroindolizine chemistry has the potential for a broad impact across multiple scientific disciplines.

Drug Discovery and Development: The development of new and efficient synthetic methods for dihydroindolizines will accelerate the discovery of new drug candidates for a variety of diseases. The global market for heterocyclic compounds in the pharmaceutical industry is substantial and continues to grow. marketbusinessinsights.comresearchnester.comcoherentmarketinsights.comfuturemarketinsights.com

Materials Science: The exploration of the electronic and photophysical properties of dihydroindolizine-based materials could lead to the development of new technologies in areas such as lighting, displays, and solar energy.

Agrochemicals: Heterocyclic compounds play a crucial role in the agrochemical industry as herbicides, insecticides, and fungicides. The investigation of the biological activity of dihydroindolizine derivatives could lead to the development of new and more effective crop protection agents.

Catalysis: The use of dihydroindolizine-based ligands in transition metal catalysis is a largely unexplored area that could lead to the development of new and highly efficient catalytic systems.

The future of dihydroindolizine chemistry will be highly interdisciplinary, requiring collaborations between synthetic chemists, medicinal chemists, materials scientists, and computational chemists to fully realize the potential of this versatile class of heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.